

An In-depth Technical Guide to the Thermophysical Properties of 1,4-Diphenylbutane

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Compound of Interest

Compound Name: *1,1-Diphenylbutane*

Cat. No.: *B1605752*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of 1,4-diphenylbutane. The information is compiled from various scientific databases and chemical supplier information, offering a centralized resource for professionals in research and development. This document presents key quantitative data in structured tables, details common experimental methodologies for property determination, and includes a visual workflow for the experimental process.

Core Thermophysical Property Data

The following tables summarize the available quantitative data for the key thermophysical properties of 1,4-diphenylbutane.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₈	[1]
Molecular Weight	210.31 g/mol	[1]
Appearance	White crystals or colorless crystalline solid	[2] [3]
CAS Number	1083-56-3	[1]

Table 2: Thermal Properties

Property	Value	Conditions	Source(s)
Melting Point	52-53°C	-	[2] [3] [4] [5]
52°C	-	[6]	
57-61°C	-	[7]	
Boiling Point	317°C	Atmospheric Pressure (760 mmHg)	[6]
122-128°C	2 mmHg	[2] [3] [4] [5]	
approx. 430°C	-	[7]	
Flash Point	151.3°C	-	[2] [3]

Table 3: Density

Property	Value	Source(s)
Density	0.973 g/cm ³	[2] [4]
0.9880 g/cm ³ (estimate)	[5] [7]	

Table 4: Critically Evaluated Data Availability from NIST/TRC Web Thermo Tables

The following properties have been critically evaluated and are available through the NIST/TRC Web Thermo Tables. The data is typically presented as a function of temperature and/or pressure.

Property	Temperature Range	No. of Experimental Data Points
Liquid Density	325.4 K to 792 K	1
Liquid Viscosity	332.975 K to 790 K	4
Liquid Thermal Conductivity	330 K to 710 K	Not specified
Vapor Pressure	325.4 K to 792 K	Not specified
Heat Capacity (Liquid)	Not specified	Not specified

Experimental Protocols for Thermophysical Property Determination

While specific experimental details for the cited data on 1,4-diphenylbutane are not readily available in the public domain, this section outlines the general, widely accepted methodologies used to determine the key thermophysical properties of liquids and solids.

Density Measurement

Method: Pycnometry

A common and precise method for determining the density of liquids and solids is by using a pycnometer, a glass flask with a specific, accurately known volume.

- Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_{pyc}).
- Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a constant temperature. The mass of the filled pycnometer is measured ($m_{\text{pyc+ref}}$), and the volume of the pycnometer (V_{pyc}) is calculated.

- Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (1,4-diphenylbutane in its molten state if necessary) at the same constant temperature. The mass of the pycnometer with the sample is determined ($m_{\text{pyc+sample}}$).
- Calculation: The density of the sample (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = (m_{\text{pyc+sample}} - m_{\text{pyc}}) / V_{\text{pyc}}$

Viscosity Measurement

Method: Capillary Viscometry (e.g., Ubbelohde Viscometer)

Capillary viscometers are widely used to measure the kinematic viscosity of liquids. The Ubbelohde viscometer is a common type.

- Sample Preparation: A known volume of the liquid sample is introduced into the viscometer.
- Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.
- Measurement: The liquid is drawn up into the capillary tube by suction. The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.
- Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer constant (C), which is determined by calibrating with a liquid of known viscosity: $\nu = C * t$. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: $\eta = \nu * \rho$.

Thermal Conductivity Measurement

Method: Transient Hot-Wire Method

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of fluids.

- Apparatus: A thin platinum wire is submerged in the liquid sample. This wire serves as both a heating element and a temperature sensor.

- **Measurement:** A step-wise electrical current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is precisely measured over a short period (typically a few seconds).
- **Principle:** The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid. A fluid with higher thermal conductivity will dissipate the heat from the wire more effectively, resulting in a slower temperature rise.
- **Calculation:** The thermal conductivity is determined from the slope of the line plotting the temperature increase versus the logarithm of time, based on the theory of transient heat conduction.

Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the amount of heat required to change the temperature of a sample.

- **Sample Preparation:** A small, accurately weighed amount of the sample is sealed in a sample pan. An empty pan is used as a reference.
- **Measurement:** The sample and reference pans are placed in the DSC instrument and heated or cooled at a controlled rate over a defined temperature range.
- **Principle:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.
- **Calculation:** The specific heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Vapor Pressure Measurement

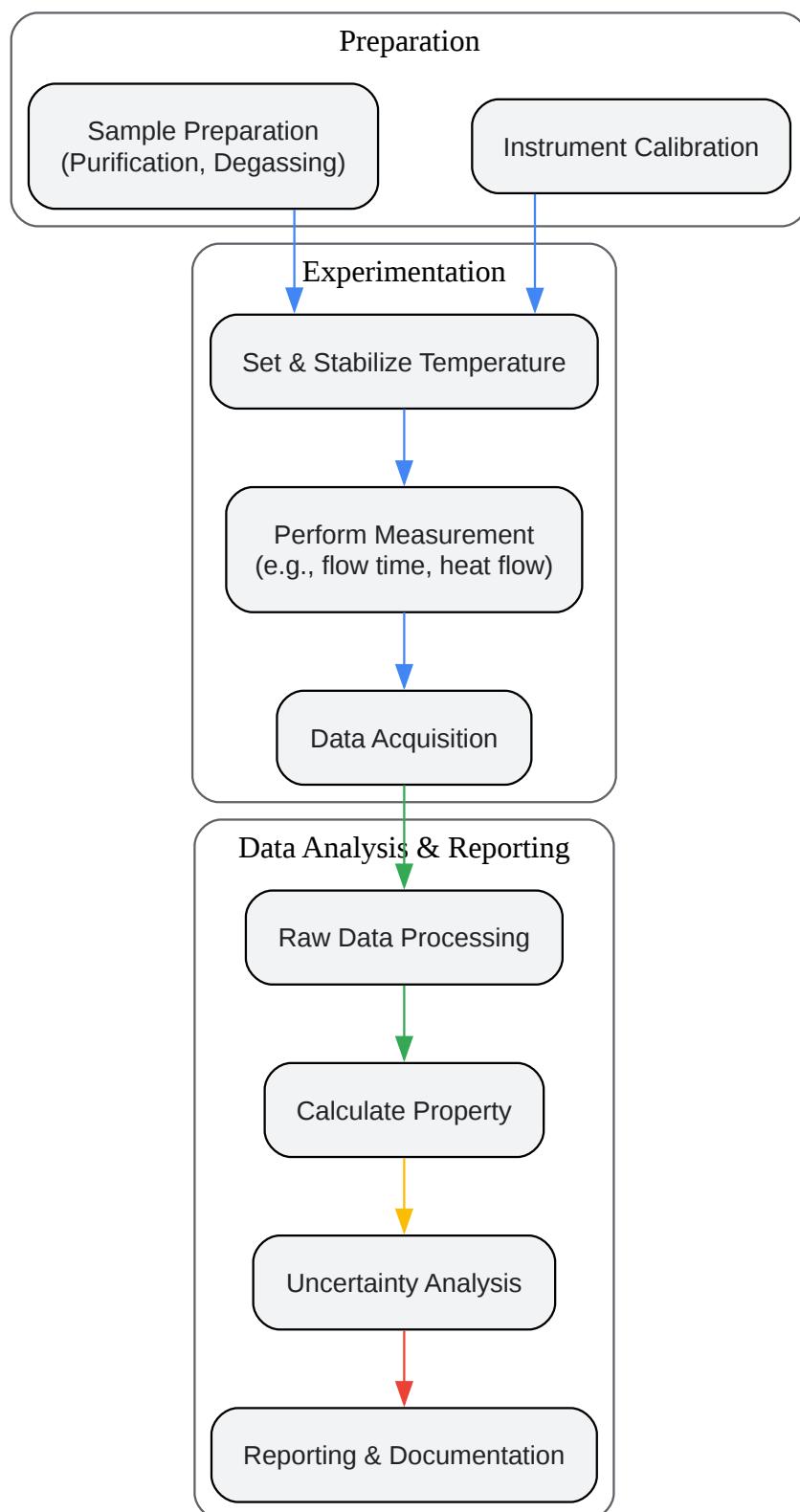
Method: Knudsen Effusion Method

For substances with low vapor pressure, the Knudsen effusion method is a common technique.

- Apparatus: A small amount of the sample is placed in a temperature-controlled effusion cell, which has a small orifice.
- Measurement: The cell is placed in a high-vacuum chamber. The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.
- Principle: The rate of effusion is directly proportional to the vapor pressure of the substance at that temperature.
- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of thermophysical properties.



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Caption: Generalized workflow for thermophysical property determination.

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